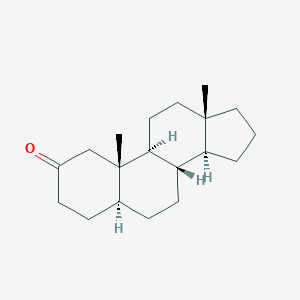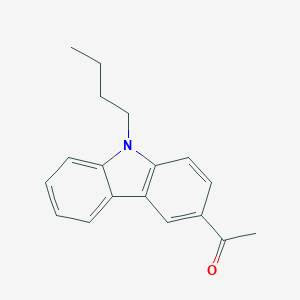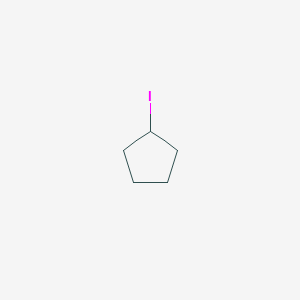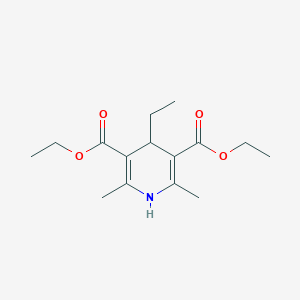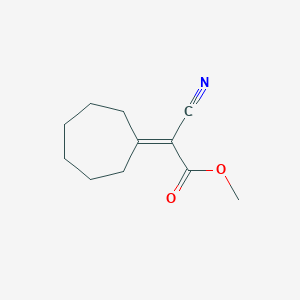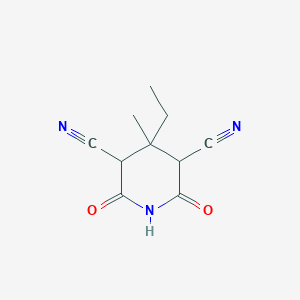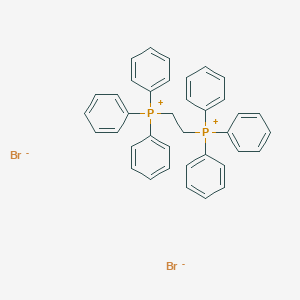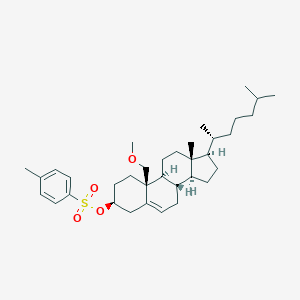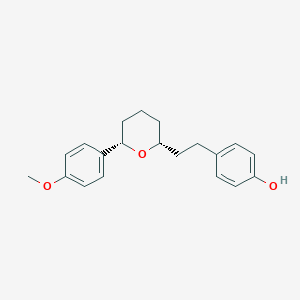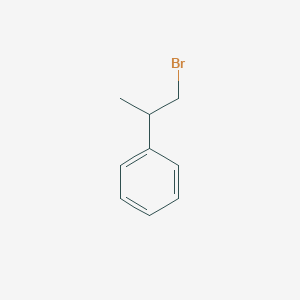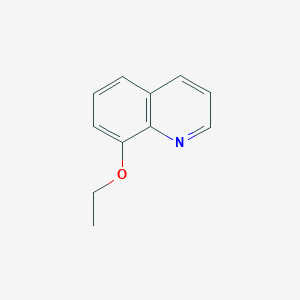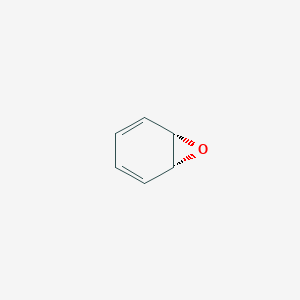![molecular formula C6H12B2O6 B073362 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 1135-51-9](/img/structure/B73362.png)
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is a boron-containing compound that has gained attention in scientific research due to its unique properties. This compound is commonly used in organic synthesis and has shown potential in various fields such as material science, medicinal chemistry, and biochemistry.
Scientific Research Applications
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has shown potential in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of boron-containing drugs such as proteasome inhibitors and kinase inhibitors. In material science, it is used as a cross-linking agent for the synthesis of polymers and hydrogels. In biochemistry, it is used as a tool for the labeling and detection of biomolecules such as proteins and nucleic acids.
Mechanism Of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' is not fully understood. However, it is known to form reversible covalent bonds with various biomolecules such as enzymes, receptors, and nucleic acids. This property makes it a useful tool for the selective labeling and detection of biomolecules.
Biochemical And Physiological Effects
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-cytotoxic at low concentrations. However, at high concentrations, it can inhibit the activity of certain enzymes and receptors.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' in lab experiments is its ability to selectively label and detect biomolecules. It is also easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations is its instability in aqueous solutions, which can lead to hydrolysis and decomposition.
Future Directions
There are several future directions for the research of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-'. One direction is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research can be conducted to understand its mechanism of action and its interactions with biomolecules.
Synthesis Methods
The synthesis of 1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-' can be achieved through several methods. One of the most popular methods is the reaction of 1,2-ethanediol with boric acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields a mixture of boronic acid and boronic ester, which can be separated and purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
1135-51-9 |
|---|---|
Product Name |
1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis- |
Molecular Formula |
C6H12B2O6 |
Molecular Weight |
201.78 g/mol |
IUPAC Name |
2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H12B2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
InChI Key |
JUHHPHPMDHWWQW-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCOB2OCCO2 |
Canonical SMILES |
B1(OCCO1)OCCOB2OCCO2 |
Other CAS RN |
1135-51-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



